Absolute Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer (CAS 1956437-54-9) – Structural Identity Confirmation
The (S)-enantiomer (CAS 1956434-64-2) bears the IUPAC name [(2S)-1,4-oxazepan-2-yl]methanol;hydrochloride with the canonical SMILES Cl.OC[C@@H]1CNCCCO1, confirmed by InChI Key TYCNWXGJJIVMOT-RGMNGODLSA-N . In contrast, the (R)-enantiomer (CAS 1956437-54-9) is designated [(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride with SMILES Cl.OC[C@H]1CNCCCO1 and InChI Key TYCNWXGJJIVMOT-FYZOBXCZSA-N [1]. The InChI stereochemical descriptors '/t6-;/m0./s1' (S) vs. '/t6-;/m1./s1' (R) provide unambiguous spectroscopic differentiation. These configurational distinctions are non-interchangeable in the context of asymmetric synthesis and chiral drug design, where the (S)-configured 2-hydroxymethyl substituent occupies a distinct spatial trajectory that dictates interaction with chiral biological environments [2].
| Evidence Dimension | Stereochemical configuration at C2 position |
|---|---|
| Target Compound Data | (S)-configuration: SMILES Cl.OC[C@@H]1CNCCCO1; InChIKey TYCNWXGJJIVMOT-RGMNGODLSA-N; MDL MFCD29058718 |
| Comparator Or Baseline | (R)-configuration: SMILES Cl.OC[C@H]1CNCCCO1; InChIKey TYCNWXGJJIVMOT-FYZOBXCZSA-N; MDL MFCD29058720 [1] |
| Quantified Difference | Opposite spatial orientation at C2; distinct InChI stereochemical layers (/m0 vs /m1); non-superimposable mirror images |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES notation, InChI, and InChI Key as per IUPAC International Chemical Identifier standards |
Why This Matters
Enantiomers exhibit identical physicochemical properties (melting point, solubility) but divergent pharmacological profiles; procurement of the wrong enantiomer introduces a confounding variable that can invalidate biological assay results.
- [1] PubChem. (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride – Compound Summary, CID 118990015, CAS 1956437-54-9, SMILES C1CNC[C@@H](OC1)CO.Cl, InChI Key TYCNWXGJJIVMOT-FYZOBXCZSA-N. View Source
- [2] Baudoin, O. et al. (2013) 'Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes', Organic & Biomolecular Chemistry, 11(8), pp. 1347–1357. Stereochemistry governs biological recognition in chiral oxazepane scaffolds. View Source
